molecular formula C22H22N4O4 B13381548 ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate

ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate

Cat. No.: B13381548
M. Wt: 406.4 g/mol
InChI Key: JOOPMRGDBSHSEA-VKDKGKJGSA-N
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Description

Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate is a sophisticated chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. Its structure incorporates multiple functional motifs, including a pyrazolone ring and a hydrazono ester group, which make it a valuable precursor for the synthesis of diverse heterocyclic compounds. Research indicates that derivatives stemming from this core structure are primarily explored for their potential biological activities. A key area of investigation involves its use as a building block for pyrazole and pyrazolone-based compounds, which are known to exhibit a range of pharmacological properties. For instance, structurally related pyrazolone derivatives have been studied for their antimicrobial https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319992/ and anti-inflammatory https://pubmed.ncbi.nlm.nih.gov/32861907/ activities. The presence of the hydrazone linker is particularly significant, as this functional group is often associated with the development of chemosensors. Researchers utilize this compound to develop novel sensors for the selective detection of metal ions, such as copper (Cu2+), which is crucial for environmental monitoring and biochemical analysis https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra04625a. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl (Z)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C22H22N4O4/c1-4-30-22(29)19(20(27)16-11-7-5-8-12-16)24-23-18-15(2)25(3)26(21(18)28)17-13-9-6-10-14-17/h5-14,27H,4H2,1-3H3/b20-19-,24-23?

InChI Key

JOOPMRGDBSHSEA-VKDKGKJGSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are often synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the synthesis of pyrazolyl pyridazine derivatives involves refluxing a mixture of starting materials in solvents like ethanol or dioxane.

Formation of Hydrazono Compounds

Hydrazono compounds can be formed by reacting hydrazine derivatives with carbonyl compounds. This reaction typically involves the formation of a hydrazone linkage, which is crucial in the synthesis of compounds with hydrazono functionalities.

Synthesis of Esters and Keto Esters

Esters like ethyl esters are commonly synthesized through esterification reactions involving carboxylic acids and alcohols. Keto esters, which are part of the target compound, can be synthesized using malonic esters or other keto acid derivatives.

Analysis and Characterization

Characterization of the synthesized compound would typically involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Spectroscopic Analysis

  • NMR Spectroscopy : Useful for determining the structure and confirming the presence of specific functional groups.
  • IR Spectroscopy : Helps identify functional groups based on their absorption frequencies.
  • Mass Spectrometry : Provides molecular weight and fragmentation patterns.

Chromatographic Analysis

Data Table: General Synthesis Conditions for Related Compounds

Compound Type Synthesis Conditions Yield References
Pyrazole Derivatives Ethanol/Dioxane, Reflux 7h 70%
Hydrazono Compounds Hydrazine + Carbonyl Compounds Variable General Chemistry
Keto Esters Malonic Esters, Ethanol Variable General Chemistry

Research Findings

  • Pyrazole derivatives are versatile intermediates in organic synthesis.
  • Hydrazono compounds can exhibit interesting biological activities.
  • Keto esters are key components in various pharmaceutical compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Pyrazolone Derivatives with Modified Substituents

Compound Name Key Structural Differences Synthesis Method Biological/Physicochemical Notes Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide group replaces hydrazono-ester Condensation of pyrazolone with formic acid derivatives Intermediate for antipyretic drugs
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Acetate group instead of hydrazono-β-keto ester Alkylation of pyrazolone with ethyl bromoacetate Used in coordination chemistry
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(Z)-indolylidene]methyl-4(3H)-quinazolinone Quinazolinone fused system replaces ester Multi-step cyclization with indole derivatives Potential anticancer activity

Key Insights :

  • Replacement of the hydrazono-ester group with formamide (as in ) reduces tautomerism but retains pharmacological relevance.
  • Acetate derivatives (e.g., ) exhibit lower reactivity in condensation reactions due to the absence of the β-keto group.

Hydrazono-Containing Compounds

Compound Name Key Structural Differences Reaction Pathway Spectral Data (IR/NMR) Reference
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) Aldehyde group instead of ester Condensation with ethyl cyanoacetate IR: 1695 cm⁻¹ (C=O); ¹H NMR: δ 10.2 (CHO)
Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11) Fused cinnoline system via 6π-electrocyclization Acid-catalyzed cyclization ¹³C NMR: δ 162.1 (C=O)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazopyridine-5,6-dicarboxylate (1l) Imidazopyridine core instead of pyrazolone One-pot two-step reaction with active methylenes HRMS: m/z 583.1824 [M+H]⁺

Key Insights :

  • The β-keto ester in the target compound enhances electrophilicity compared to aldehyde analogs (e.g., ), enabling diverse cyclization pathways.
  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity in nucleophilic additions but reduce solubility.

Esters with Varying Aromatic Substituents

Compound Name Aromatic Substituent Variation Melting Point (°C) Solubility (in EtOH) Reference
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate (Target) Phenyl at C3 and C2 of pyrazolone Not reported Moderate N/A
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 3-Methylphenyl at C2 of pyrazolone 215–217 High
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-imidazopyridine-5,6-dicarboxylate (2d) 4-Nitrophenyl and benzyl groups 243–245 Low

Key Insights :

  • Methyl substituents (e.g., ) improve solubility due to reduced π-π stacking.
  • Nitro groups (e.g., ) lower solubility but enhance thermal stability (higher melting points).

Structural and Crystallographic Analysis

  • The pyrazolone core in the target compound is planar, as confirmed by X-ray studies of related structures (e.g., ). Hydrogen bonding between the hydrazono NH and carbonyl oxygen dictates crystal packing .
  • SHELX and ORTEP software () have been critical in resolving the tautomeric forms of hydrazono derivatives, revealing enol-keto equilibria in solution.

Biological Activity

Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with a hydrazone derivative of 1,5-dimethylpyrazole. The reaction conditions often include the use of acidic catalysts and solvents that facilitate the formation of the desired product.

Key Characteristics

PropertyValue
Molecular FormulaC19H22N4O4
Molecular Weight366.40 g/mol
CAS NumberNot available
Structural FormulaStructure

Biological Activity

The biological activities of this compound have been evaluated in several studies:

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory effects. This is attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Enzyme Inhibition

The compound has been tested for its inhibitory potential against various enzymes. Notably, it has shown activity against alkaline phosphatases and ecto-nucleotidases, which are important in numerous biological processes including metabolism and signal transduction .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of pyrazole-based compounds in animal models. The findings revealed a marked reduction in inflammation markers following treatment with these compounds .

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